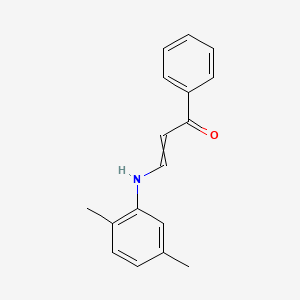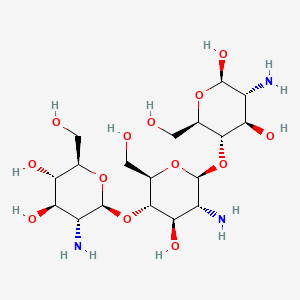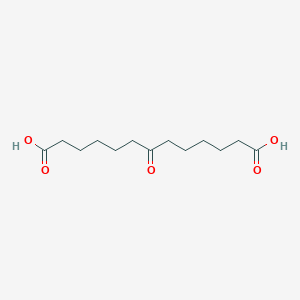
Pyrene hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene hydrazide is a compound derived from pyrene, a polycyclic aromatic hydrocarbon Pyrene is known for its unique photophysical properties, making it a valuable component in various scientific applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrene hydrazide typically involves the reaction of pyrene derivatives with hydrazine. One common method includes the reaction of 1-pyrenebutyric acid with hydrazine monohydrate. The process involves the following steps:
Activation of Pyrene Derivative: 1-pyrenebutyric acid is first activated using oxalyl chloride in the presence of a catalyst like dimethylformamide (DMF).
Formation of Hydrazide: The activated pyrene derivative is then reacted with hydrazine monohydrate to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrene hydrazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding pyrene derivatives.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of catalysts or under acidic/basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrene carboxylic acid derivatives, while reduction can produce pyrene hydrazine derivatives.
Applications De Recherche Scientifique
Pyrene hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a fluorescent probe in various chemical assays.
Biology: this compound derivatives are employed in bioimaging and as molecular probes for detecting specific biomolecules.
Industry: this compound is used in the development of advanced materials, including sensors and electronic devices
Mécanisme D'action
The mechanism of action of pyrene hydrazide involves its interaction with specific molecular targets. For instance, in bioimaging applications, this compound can bind to specific biomolecules, allowing for their detection through fluorescence.
Comparaison Avec Des Composés Similaires
Pyrene: The parent compound, known for its photophysical properties.
Hydrazine: A simple hydrazide compound used in various chemical reactions.
Pyrene Derivatives: Other derivatives of pyrene, such as pyrene carboxylic acid and pyrene sulfonic acid.
Uniqueness of Pyrene Hydrazide: this compound stands out due to its combination of the pyrene moiety’s photophysical properties and the hydrazide group’s reactivity. This makes it particularly useful in applications requiring both fluorescence and chemical reactivity .
Propriétés
Formule moléculaire |
C20H19ClN2O |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
(4-pyren-1-ylbutanoylamino)azanium;chloride |
InChI |
InChI=1S/C20H18N2O.ClH/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15;/h1,4-5,7-12H,2-3,6,21H2,(H,22,23);1H |
Clé InChI |
WVRITUQNGBYEOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)

![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)
![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)





![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate](/img/structure/B11932509.png)

